molecular formula C12H13NO3S B13876150 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid

Katalognummer: B13876150
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: YPLVVOATYURKMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C12H13NO3S. This compound features a cyclohexene ring substituted with a thienylcarbonyl group and an amino group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid typically involves the reaction of cyclohexene with thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thienylcarbonyl chloride. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Shares the thienylcarbonyl group but differs in the core structure.

    2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: Contains a thiazole ring instead of a cyclohexene ring.

Uniqueness

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid is unique due to its combination of a cyclohexene ring with a thienylcarbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C12H13NO3S

Molekulargewicht

251.30 g/mol

IUPAC-Name

2-(thiophene-2-carbonylamino)cyclohexene-1-carboxylic acid

InChI

InChI=1S/C12H13NO3S/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h3,6-7H,1-2,4-5H2,(H,13,14)(H,15,16)

InChI-Schlüssel

YPLVVOATYURKMH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C(C1)C(=O)O)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.